

Comparative Analysis of YTP-17 and K-975: A Guide for Researchers

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Compound of Interest		
Compound Name:	YTP-17	
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This guide provides a detailed comparative analysis of two prominent inhibitors of the YAP/TAZ-TEAD transcriptional complex, YTP-17 and K-975. Both compounds have emerged as significant tools for researchers in oncology and developmental biology, targeting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the similarities and differences between these two molecules.

Mechanism of Action: Targeting the YAP/TAZ-TEAD Interaction

Both **YTP-17** and K-975 are designed to disrupt the protein-protein interaction between Yesassociated protein (YAP) or its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a downstream nodal point of the Hippo pathway and is crucial for the transcriptional activation of genes involved in cell proliferation and survival.[1]

K-975 is a potent, selective, and orally active TEAD inhibitor.[3] It functions as a covalent inhibitor, specifically binding to Cysteine 359 (Cys359) located in the palmitate-binding pocket of TEAD.[4][5] This covalent modification prevents the palmitoylation of TEAD, a post-translational modification that enhances its binding to YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.[6]



YTP-17 is also an orally active inhibitor of the YAP-TEAD protein-protein interaction.[2][7] While the exact binding mode is not as extensively detailed in the provided results, it is characterized by a high inhibitory potency.[2]

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the in vitro performance of **YTP-17** and K-975.

Parameter	YTP-17	K-975	Reference
YAP-TEAD PPI IC50	4 nM	20 nM (GI50)	[2][3]
Antiproliferative IC50 (NCI-H2052 cells)	45 nM	Potently inhibits proliferation of NF2- non-expressing MPM cell lines	[5][7]
Cell Line Specificity	Data not specified	Stronger inhibitory effect against NF2- non-expressing mesothelioma cell lines compared to NF2-expressing lines.	[5]

In Vivo Efficacy: Preclinical Antitumor Activity

Both compounds have demonstrated antitumor activity in preclinical xenograft models.



Compound	Animal Model	Dosing Regimen	Outcome	Reference
YTP-17	NCI-H226 xenograft mouse model	60 mg/kg, oral gavage, once daily for 2 weeks	45% reduction in tumor volume	[7]
K-975	MPM xenograft mouse models	10-300 mg/kg, p.o. twice a day for 14 days	Inhibits tumor growth by inhibiting YAP1/TAZ-TEAD signaling	[4]

Experimental Protocols Cell Proliferation Assay (General Protocol)

- Cell Culture: Cancer cell lines (e.g., NCI-H2052, NCI-H226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.
 The following day, the media is replaced with fresh media containing serial dilutions of YTP 17 or K-975. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 or 144 hours).[4][8]
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the resazurin-based assay or by quantifying ATP content.
- Data Analysis: The absorbance or luminescence values are measured using a plate reader.
 The data is normalized to the vehicle control, and the half-maximal inhibitory concentration
 (IC50) is calculated using non-linear regression analysis.

Xenograft Mouse Model (General Protocol)

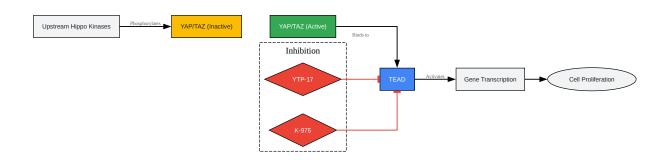
 Animal Husbandry: Immunocompromised mice (e.g., SCID or nude mice) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.



- Tumor Implantation: A suspension of cancer cells (e.g., NCI-H226) is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.
- Compound Administration: **YTP-17** or K-975 is administered orally (e.g., by gavage) according to the specified dosing regimen. The control group receives the vehicle.[4][7]
- Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a
 predetermined size. Tumor volumes are compared between the treatment and control
 groups to assess antitumor efficacy.

Visualizing the Molecular Interactions and Experimental Design

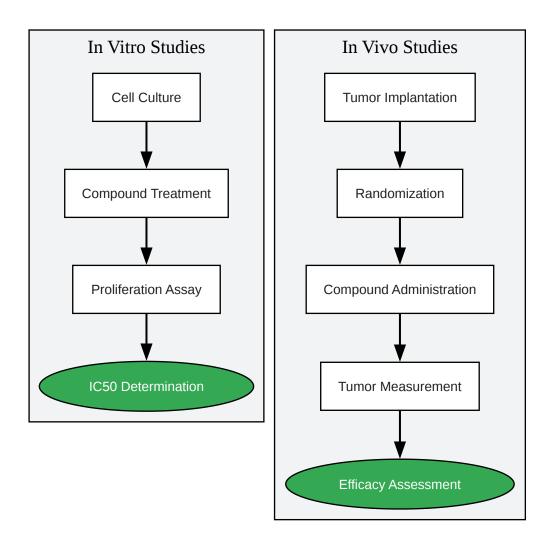
To better illustrate the concepts discussed, the following diagrams have been generated.



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Caption: The Hippo Signaling Pathway and points of inhibition by YTP-17 and K-975.



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Caption: A generalized workflow for the preclinical evaluation of YTP-17 and K-975.

Safety and Toxicology

Preliminary toxicity studies on K-975 have suggested potential for reversible nephrotoxicity in rats, characterized by proteinuria and podocyte foot process effacement.[9][10] This effect was found to be monitorable and reversible upon cessation of treatment.[9][10] At present, there is no publicly available information regarding the specific toxicity profile of **YTP-17**.

Conclusion



Both YTP-17 and K-975 are potent, orally available inhibitors of the YAP/TAZ-TEAD interaction with demonstrated antitumor activity. YTP-17 appears to have a more potent IC50 for the direct inhibition of the protein-protein interaction. K-975, being a covalent inhibitor, has been extensively characterized, including its specific binding site and potential for off-target effects. The choice between these two compounds for research purposes may depend on the specific experimental context, the desired mode of inhibition (covalent vs. non-covalent, if YTP-17 is indeed non-covalent), and the importance of a well-documented toxicity profile. Further head-to-head studies would be beneficial to fully elucidate the comparative advantages of each inhibitor.

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